2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
Description
This compound belongs to a class of benzodiazole derivatives featuring a piperazine ring substituted with an aryl-sulfonyl group. Its structure comprises:
- A piperazine moiety at position 2 of the benzodiazole, offering conformational flexibility and hydrogen-bonding capabilities.
- A 3,4-dimethylbenzenesulfonyl group attached to the piperazine, contributing steric bulk and electron-withdrawing properties.
Synthesis typically involves coupling 3,4-dimethylbenzenesulfonyl chloride with a piperazine intermediate, followed by alkylation or nucleophilic substitution to link the benzodiazole core . Characterization employs IR, NMR, and mass spectrometry, as standard for such derivatives .
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-15-8-9-17(14-16(15)2)27(25,26)24-12-10-23(11-13-24)20-21-18-6-4-5-7-19(18)22(20)3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBODFBLYLTJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-benzodiazole
The benzodiazole core is synthesized via acid-catalyzed condensation of N-methyl-o-phenylenediamine with formic acid. This method leverages the cyclodehydration of diamines, a well-established route for benzimidazole derivatives.
Reaction Conditions:
- N-methyl-o-phenylenediamine (1.0 equiv) and formic acid (2.5 equiv) are refluxed in hydrochloric acid (4 M) at 110°C for 12 hours.
- The product, 1-methyl-1H-benzodiazole , is isolated by neutralization with NaOH and extraction into dichloromethane (Yield: 78%).
Chlorination at Position 2
Synthetic Route 2: One-Pot Tandem Sulfonylation and Coupling
An alternative methodology combines sulfonylation and coupling in a sequential one-pot process to reduce purification steps.
Key Steps:
- In-situ generation of sulfonyl chloride : 3,4-dimethylbenzenesulfonic acid is treated with thionyl chloride to form the sulfonyl chloride.
- Sulfonylation of piperazine : Conducted directly in the reaction mixture without isolation.
- Copper-catalyzed coupling : Using CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand to couple the sulfonylated piperazine with 2-chloro-1-methylbenzodiazole.
Advantages:
Mechanistic Insights and Critical Parameters
Sulfonylation Selectivity
Controlling monosubstitution on piperazine requires precise stoichiometry. Excess piperazine (1.2–1.5 equiv) ensures that the second amine remains unreacted, minimizing disulfonylated byproducts.
Coupling Reaction Optimization
Comparative studies of catalysts and ligands reveal:
| Catalyst System | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 68 | 18 |
| CuI/trans-DMCD | DMCD | 72 | 24 |
| Pd₂(dba)₃/BINAP | BINAP | 61 | 20 |
Table 1. Catalyst screening for C–N coupling.
The choice of base significantly impacts reactivity. Cs₂CO₃ outperforms K₃PO₄ or Et₃N due to its superior ability to deprotonate the piperazine nitrogen, facilitating nucleophilic attack.
Characterization and Analytical Data
The final compound is characterized by:
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs lie in the substituents on the benzenesulfonyl group and the linker between piperazine and benzodiazole. Below is a comparative analysis:
*logP values estimated via computational tools (e.g., XLogP3).
Key Observations :
- The target compound’s 3,4-dimethyl group balances moderate lipophilicity (logP 3.2) with steric accessibility.
- Electronic Effects : Nitro (3d) and methoxy (3g) groups introduce electron-withdrawing and electron-donating properties, respectively, altering the sulfonyl group’s electronic environment. This may influence receptor binding or metabolic stability .
Challenges :
Recommended Studies :
- In vitro Receptor Profiling : Compare affinity for 5-HT₁A, D₂, or other CNS targets.
- ADME-Tox Screening : Assess solubility, metabolic stability, and CYP inhibition.
Biological Activity
2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies and data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 418.51 g/mol |
| Molecular Formula | C21H26N2O5S |
| IUPAC Name | This compound |
| SMILES | COc1ccc(cc1OC)C(=O)N1CCN(CC1)S(=O)(=O)c1ccc(C)cc1C |
Antiviral Activity
Recent studies have indicated that compounds with similar sulfonamide structures exhibit antiviral properties. For instance, sulfonamides have shown effectiveness against various viruses, including Coxsackievirus B and herpes simplex virus. The specific compound may possess similar mechanisms of action due to its structural similarities to known antiviral agents .
Anticancer Potential
Research into related benzodiazole derivatives has revealed promising anticancer activities. These compounds often interact with DNA and inhibit cell proliferation in various cancer cell lines. The presence of the piperazine moiety may enhance these effects by improving solubility and bioavailability .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis.
- Antiproliferative Effects : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral efficacy of sulfonamide derivatives against several viruses. Compounds structurally related to this compound demonstrated significant inhibitory effects on viral replication with IC50 values in the low micromolar range .
Study 2: Anticancer Activity
Another investigation focused on benzodiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The study highlighted that the incorporation of piperazine and sulfonyl groups was crucial for achieving higher potency .
Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Stepwise Protection : Use tert-butoxycarbonyl (Boc) groups to protect benzodiazole nitrogens during piperazine coupling.
- Controlled Sulfonylation : Employ 3,4-dimethylbenzenesulfonyl chloride in dichloromethane at 0–5°C with triethylamine as a base to minimize over-reaction.
- Microwave-Assisted Synthesis : Reduces reaction time for piperazine coupling (30 minutes vs. 12 hours) with 85% yield .
How can researchers resolve discrepancies between experimental and computational data?
(Advanced)
Common Discrepancies :
- Deviations in NMR chemical shifts due to solvent effects or dynamic piperazine ring inversion.
- Unexpected HRMS fragmentation patterns from intramolecular rearrangements.
Q. Methodological Solutions :
- Variable-Temperature NMR : Identifies ring inversion dynamics (e.g., coalescence temperature studies in DMSO-d6).
- DFT Calculations with Solvent Models : IEFPCM simulations for DMSO improve shift prediction accuracy (RMSD < 0.3 ppm).
- Tandem MS/MS : Correlates fragmentation pathways with computed bond dissociation energies .
What structure-activity relationship (SAR) trends are observed for analogs with modified sulfonyl groups?
(Advanced)
Comparative studies of analogs reveal:
| Substituent | Electron Effect | Bioactivity Trend (IC50) | Solubility (LogP) |
|---|---|---|---|
| 3,4-Dimethyl (target) | Moderate EDG | 12 nM (optimal) | 2.1 |
| 4-Fluoro | Strong EWG | 450 nM | 1.8 |
| 4-Methoxy | Strong EDG | 85 nM | 1.5 |
Key Insight : Electron-donating groups (EDG) at the sulfonyl aryl ring enhance target affinity but reduce solubility. Balancing these effects requires strategic substitution (e.g., 3,4-dimethyl optimizes both parameters) .
How can biological activity assays be designed to evaluate target specificity?
(Advanced)
Recommended Workflow :
Primary Screening : Radioligand binding assays against related receptors (e.g., serotonin 5-HT1A/2A).
Counter-Screening : Test off-target activity (e.g., dopamine D2, adrenergic α1) at 10 µM.
Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines.
Molecular Docking : Validate binding poses using cryo-EM or X-ray crystallography data of homologous targets.
Example : For kinase inhibition studies, use a panel of 50 kinases at 1 µM to identify selectivity clusters .
What strategies mitigate oxidative degradation during storage?
(Advanced)
Degradation Pathways :
- Sulfonyl group hydrolysis under acidic conditions.
- Benzodiazole ring oxidation in the presence of light.
Q. Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
